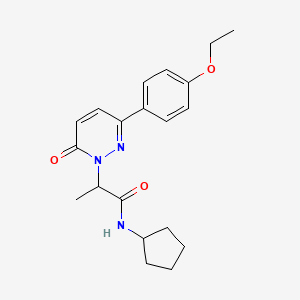
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentyl group, an ethoxyphenyl group, and a pyridazinone moiety, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and cyclopentyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-cyclopentyl-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Uniqueness
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific structural features, such as the combination of a cyclopentyl group, an ethoxyphenyl group, and a pyridazinone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGQPDEQSVJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
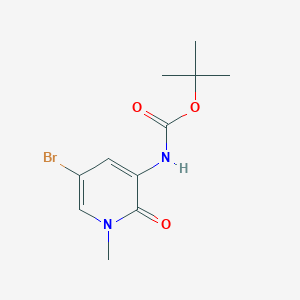

![N-[4'-(2,2-DIPHENYLACETAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2666609.png)
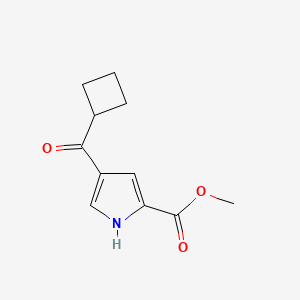
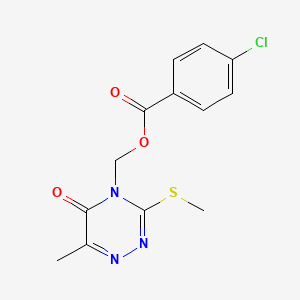
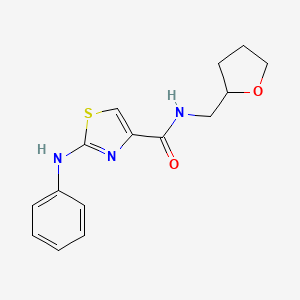
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)
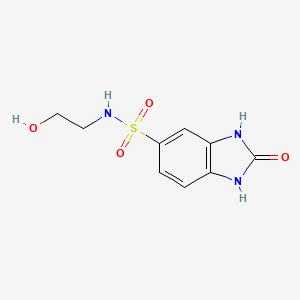
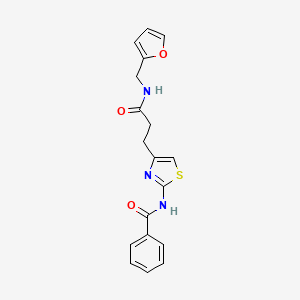
![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)


![N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2666629.png)
